molecular formula C27H28ClFN2OS B1669616 克林尼色芬 CAS No. 752253-39-7

克林尼色芬

货号 B1669616
CAS 编号: 752253-39-7
分子量: 483 g/mol
InChI 键: IEAKXXNRGSLYTQ-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crinecerfont is a corticotropin-releasing factor type 1 receptor (CRF1R) antagonist . It was developed to treat classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency (21OHD) . The goal of this treatment is to reduce the need for long-term, high-dose glucocorticoid therapy and its associated adverse effects in people with CAH .


Molecular Structure Analysis

Crinecerfont has the chemical formula C27H28ClFN2OS and a molar mass of 483.04 g/mol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

Crinecerfont is a click chemistry reagent, meaning it can participate in certain types of chemical reactions . Specifically, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Crinecerfont has a molecular weight of 483.04 g/mol . It is a potent, orally active, specific nonpeptide corticotropin-releasing factor 1 receptor (CRF1) antagonist .

科学研究应用

1. 先天性肾上腺皮质增生的治疗

克林尼色芬是一种促皮质激素释放因子 1 型受体 (CRF1R) 拮抗剂,在治疗因 21-羟化酶缺乏症 (21OHD) 引起的经典先天性肾上腺皮质增生方面显示出有希望的结果。在患有 21OHD 的成人中,克林尼色芬治疗显着降低了 ACTH,并在临床上有意义地降低了女性升高的 17-羟孕酮 (17OHP)、雄烯二酮和睾酮,或男性中雄烯二酮/睾酮比率 (Auchus 等人,2021)。在另一项针对克林尼色芬治疗后 21OHD 男性肾上腺和性腺雄激素变化的研究中观察到了类似的效果,表明其有可能改善睾丸功能 (何鑫等人,2021)

2. 对先天性肾上腺皮质增生症青少年的影响

研究还表明,克林尼色芬能有效降低经典 21OHD 青少年的肾上腺雄激素和雄激素前体。这表明在管理这些患者青春期相关的荷尔蒙变化方面具有潜在益处 (Auchus 等人,2022)

3. 了解促皮质激素释放因子受体

探索促皮质激素释放因子受体 1 型 (CRF-R1) 拮抗剂(如克林尼色芬)更广泛影响的研究,提供了它们在慢性应激条件下对下丘脑-垂体-肾上腺 (HPA) 轴的影响的见解。这项研究有助于了解 CRF-R1 拮抗剂对压力相关疾病的潜在治疗益处 (Ibarguen-Vargas 等人,2021)

未来方向

Crinecerfont has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA) for the treatment of congenital adrenal hyperplasia . The company Neurocrine Biosciences plans to submit a New Drug Application in 2024 . They are also advancing their portfolio of Muscarinic Compounds in Clinical Development .

属性

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKXXNRGSLYTQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996687
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crinecerfont

CAS RN

752253-39-7
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752253-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SSR 125543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRINECERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crinecerfont
Reactant of Route 2
Reactant of Route 2
Crinecerfont
Reactant of Route 3
Reactant of Route 3
Crinecerfont
Reactant of Route 4
Reactant of Route 4
Crinecerfont
Reactant of Route 5
Reactant of Route 5
Crinecerfont
Reactant of Route 6
Reactant of Route 6
Crinecerfont

Citations

For This Compound
53
Citations
RJ Auchus, K Sarafoglou, PY Fechner… - The Journal of …, 2022 - academic.oup.com
… Crinecerfont treatment for 14 days lowered ACTH and afforded clinically meaningful reductions of … Longer-term studies are required to evaluate the effects of crinecerfont on clinical end …
Number of citations: 24 academic.oup.com
RS Newfield, K Sarafoglou, PY Fechner… - The Journal of …, 2023 - academic.oup.com
… After 14 days of crinecerfont, median percent reductions from baseline to day 14 were as … of oral crinecerfont administration. These results are consistent with a study of crinecerfont in …
Number of citations: 1 academic.oup.com
RJ Auchus, K Sarafoglou, PY Fechner… - Journal of the …, 2020 - academic.oup.com
… This study evaluated the effect of crinecerfont (NBI-74788), a … A sequential-cohort design evaluated 4 crinecerfont oral dosing … After 14 days of once-daily crinecerfont 50 mg, Cohort 1 …
Number of citations: 2 academic.oup.com
R Auchus, K Sarafoglou, P Fechner… - Endocrine …, 2020 - endocrine-abstracts.org
… yrs) with 21OHD CAH received crinecerfont open-label for 14 … after 14 days of crinecerfont treatment were observed across … the effects of chronic crinecerfont therapy on adrenal steroid …
Number of citations: 0 www.endocrine-abstracts.org
X He, K Sarafoglou, PY Fechner… - Journal of the …, 2021 - academic.oup.com
… of crinecerfont on … crinecerfont therapy, perhaps due to release of gonadotropin suppression from adrenal-derived androgens. Long term studies are needed to determine if crinecerfont …
Number of citations: 1 academic.oup.com
R Auchus, J Chan, R Farber, P Fechner… - Journal of the …, 2022 - academic.oup.com
… A phase 2 study of adults with classic 21OHD demonstrated that crinecerfont—an oral, non-… The current study evaluated the effect of crinecerfont in adolescents with classic 21OHD, …
Number of citations: 3 academic.oup.com
GP Chrousos - The Journal of Clinical Endocrinology & …, 2023 - academic.oup.com
Over 30 years ago, in discussions with the late Wylie Vale and other colleagues, we raised the 1 potential usefulness of an oral, micromolecular corticotropin-releasing hormone or …
Number of citations: 3 academic.oup.com
B Park - Neurology Advisor, 2023 - go.gale.com
… crinecerfont or placebo orally twice daily for 24 weeks, followed by active treatment with crinecerfont … endpoint) in patients treated with crinecerfont compared with placebo (P <.0001). …
Number of citations: 2 go.gale.com
RJ Auchus, K Sarafoglou, PY Fechner, MG Vogiatzi… - 2021 - scholarworks.iupui.edu
… Crinecerfont treatment for 14 days lowered ACTH and afforded clinically meaningful reductions of elevated 17OHP, androstenedione, testosterone (women), or androstenedione/testosterone …
Number of citations: 2 scholarworks.iupui.edu
R Newfield, K Sarafoglou, PY Fechner… - Endocrine …, 2023 - endocrine-abstracts.org
… with classic 21OHD demonstrated that crinecerfont–an oral, non-… The current study evaluated the effect of crinecerfont in … classic 21OHD received open-label crinecerfont (50 mg BID) for …
Number of citations: 0 www.endocrine-abstracts.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。